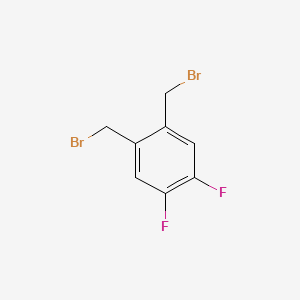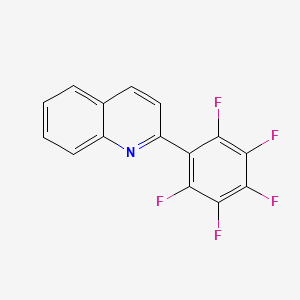
6-Chloro-2-(phenylsulfonyl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-2-(phenylsulfonyl)-1H-indole is a heterocyclic compound that features a chlorine atom at the 6th position and a phenylsulfonyl group at the 2nd position of the indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(phenylsulfonyl)-1H-indole typically involves the following steps:
Starting Material: The synthesis often begins with indole or a substituted indole derivative.
Chlorination: The indole is chlorinated at the 6th position using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Sulfonylation: The chlorinated indole is then subjected to sulfonylation using phenylsulfonyl chloride (C6H5SO2Cl) in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems for precise control of reaction conditions, including temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(phenylsulfonyl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfoxide or sulfide derivatives.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
6-Chloro-2-(phenylsulfonyl)-1H-indole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-Chloro-2-(phenylsulfonyl)-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfonyl group can enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-2-(4-fluorobenzyl)-1H-benzo[d]imidazole: Known for its antiproliferative activity against cancer cell lines.
6-Chloro-2-phenethyl-1H-benzo[d]imidazole: Exhibits significant activity against HeLa and A375 cancer cell lines.
6-Chloro-2-(2-cyanophenoxy)quinoxaline: Evaluated for its antibacterial activity.
Uniqueness
6-Chloro-2-(phenylsulfonyl)-1H-indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and phenylsulfonyl groups allows for versatile chemical modifications and enhances its potential as a pharmacologically active compound.
Properties
Molecular Formula |
C14H10ClNO2S |
|---|---|
Molecular Weight |
291.8 g/mol |
IUPAC Name |
2-(benzenesulfonyl)-6-chloro-1H-indole |
InChI |
InChI=1S/C14H10ClNO2S/c15-11-7-6-10-8-14(16-13(10)9-11)19(17,18)12-4-2-1-3-5-12/h1-9,16H |
InChI Key |
MFGSINNRHHMFCP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(N2)C=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(Naphthalen-1-yl)prop-2-en-1-yl]benzamide](/img/structure/B11837402.png)
![9-Chloro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride](/img/structure/B11837413.png)


![9-(tert-Butoxycarbonyl)-2,6-dioxa-9-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B11837421.png)

![3-(2-(1H-Naphtho[2,3-d]imidazol-2-yl)ethyl)aniline](/img/structure/B11837460.png)


![4(3H)-Quinazolinone, 2-[(acetyloxy)methyl]-3-phenyl-](/img/structure/B11837470.png)
![Hexanamide, 6-cyano-3,5-dihydroxy-N,N-diphenyl-, [R-(R*,R*)]-(9CI)](/img/structure/B11837478.png)
![7-Bromo-2-ethoxy-9-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11837481.png)


